6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid
CAS No.: 103968-87-2
Cat. No.: VC0542234
Molecular Formula: C11H11Cl2NO5S
Molecular Weight: 340.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103968-87-2 |
|---|---|
| Molecular Formula | C11H11Cl2NO5S |
| Molecular Weight | 340.2 g/mol |
| IUPAC Name | 6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16) |
| Standard InChI Key | ZTFUDCAAHOVUPH-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |
| Canonical SMILES | CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran core substituted at positions 5, 6, and 7. The 5-position contains a dimethylsulfamoyl group (-SO2N(CH3)2), while chlorine atoms occupy positions 6 and 7. A carboxylic acid moiety at position 2 completes the structure (Fig. 1) .
Molecular Formula: C11H11Cl2NO5S
Molecular Weight: 340.2 g/mol
IUPAC Name: 6,7-Dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid .
Stereochemical Considerations
The 2R enantiomer demonstrates superior pharmacological activity compared to its 2S counterpart. X-ray crystallography confirms the (2R) configuration induces optimal spatial alignment for target engagement, particularly with renal urate transporters .
Synthetic Methodology
Key Synthesis Pathways
The synthesis involves three primary stages (Scheme 1) :
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Core Formation: Condensation of 4,5-dichlorocatechol with ethyl acetoacetate under acidic conditions yields the dihydrobenzofuran scaffold.
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Sulfamoylation: Treatment with N,N-dimethylsulfamoyl chloride in tetrahydrofuran (THF) introduces the sulfamoyl group at position 5.
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Carboxylation: Oxidation of the 2-methyl group followed by hydrolysis produces the carboxylic acid functionality.
Critical Reaction Parameters:
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Sulfamoylation requires anhydrous conditions at 0–5°C to prevent hydrolysis .
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Enantiomeric separation employs chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) columns .
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, H-4), 4.75 (dd, J = 9.2 Hz, H-2), 3.25 (s, 6H, N(CH3)2), 3.10–2.95 (m, 2H, H-3) .
High-Resolution Mass Spectrometry (HRMS):
Calculated for C11H11Cl2NO5S [M+H]+: 340.9812; Found: 340.9809 .
Pharmacological Profile
Uricosuric and Diuretic Activity
The compound increases uric acid excretion by 82% in oxonate-treated rats at 10 mg/kg (Table 1) .
Table 1: Diuretic and Uricosuric Effects in Rat Models
| Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mmol) | Uric Acid Clearance (mL/min) |
|---|---|---|---|
| 5 | 35.2 ± 3.1 | 4.8 ± 0.5 | 0.42 ± 0.07 |
| 10 | 48.7 ± 4.3 | 6.9 ± 0.7 | 0.79 ± 0.09 |
| 20 | 52.1 ± 5.0 | 7.2 ± 0.8 | 0.83 ± 0.11 |
Data adapted from Harada et al. (1987) .
Mechanistically, it inhibits URAT1 (SLC22A12) and GLUT9 (SLC2A9) transporters, reducing urate reabsorption in proximal tubules. The dimethylsulfamoyl group enhances binding affinity to these targets compared to unsubstituted analogs .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.52 ± 0.39 | G2/M arrest, apoptosis |
| MCF-7 | 4.81 ± 0.56 | Carbonic anhydrase IX inhibition |
Key pathways affected:
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Carbonic Anhydrase IX/XII Inhibition: Ki = 8.2 nM for hCA IX, altering tumor pH regulation.
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Apoptosis Induction: 43% Annexin V+ cells at 5 μM via Bcl-2/Bax ratio modulation.
Structure-Activity Relationships (SAR)
Substituent Effects
Sulfamoyl Modifications:
Table 3: Impact of 5-Substituents on Uricosuric Activity
| Substituent | Relative Potency (%) |
|---|---|
| -SO2NH2 | 100 |
| -SO2N(CH3)2 | 320 |
| -SO2N(C2H5)2 | 85 |
Data normalized to parent sulfonamide .
Enantiomeric Specificity
The (2R)-enantiomer exhibits 5.8-fold greater uricosuric activity than (2S) (ED50 = 1.2 vs. 6.9 mg/kg) . Molecular docking shows the R-configuration optimally positions the carboxylic acid for ionic interactions with URAT1 Lys-33.
Pharmacokinetics and Metabolism
Absorption and Distribution
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Protein Binding: 92% bound to serum albumin, primarily via sulfamoyl group interactions.
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Volume of Distribution: 0.8 L/kg, indicating limited tissue penetration.
Metabolic Pathways
Primary metabolism involves:
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Oxidative Dechlorination: CYP3A4-mediated 6-Cl removal (15% of dose).
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Sulfamoyl Hydrolysis: Esterase cleavage to sulfonic acid (major urinary metabolite) .
Comparative Analysis with Therapeutic Agents
vs. Probenecid:
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Lower nephrotoxicity risk due to reduced organic anion transporter (OAT) inhibition.
vs. Lesinurad:
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Superior CA IX inhibition (Ki 8.2 vs. 34 nM).
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Shorter half-life (4.1 vs. 12 h) necessitates twice-daily dosing.
Emerging Applications
Oncology Combinations
Synergy observed with cisplatin in triple-negative breast cancer:
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Combination Index (CI) = 0.32 at ED75.
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Mechanistic basis: CA IX inhibition enhances cisplatin uptake by 2.7-fold.
Material Science Applications
The sulfamoyl-carboxylic acid motif facilitates metal-organic framework (MOF) construction:
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